1-(P-Tolyl)hex-5-EN-1-one

Lipophilicity Drug Design ADME Properties

1-(P-Tolyl)hex-5-EN-1-one (CAS 138174-24-0), also known as 1-(4-methylphenyl)hex-5-en-1-one, is an organic compound classified as an α,β-unsaturated ketone with the molecular formula C13H16O. It features a hex-5-en-1-one backbone with a p-tolyl (4-methylphenyl) group at the 1-position, resulting in a molecular weight of 188.26 g/mol.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
Cat. No. B15237781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(P-Tolyl)hex-5-EN-1-one
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCCC=C
InChIInChI=1S/C13H16O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10H,1,4-6H2,2H3
InChIKeyTYBDGEIMUKOMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(P-Tolyl)hex-5-EN-1-one: A p-Tolyl α,β-Unsaturated Ketone Building Block for Organic Synthesis and Medicinal Chemistry Research


1-(P-Tolyl)hex-5-EN-1-one (CAS 138174-24-0), also known as 1-(4-methylphenyl)hex-5-en-1-one, is an organic compound classified as an α,β-unsaturated ketone with the molecular formula C13H16O [1]. It features a hex-5-en-1-one backbone with a p-tolyl (4-methylphenyl) group at the 1-position, resulting in a molecular weight of 188.26 g/mol [1]. The compound is primarily utilized as a synthetic intermediate or building block in organic chemistry and medicinal chemistry research, owing to its reactive enone moiety [1].

Why 1-(P-Tolyl)hex-5-EN-1-one Cannot Be Readily Replaced by Unsubstituted or Other Phenyl Analogs in Structure-Activity Relationship (SAR) Studies


The presence and nature of the para-substituent on the phenyl ring of 1-(P-Tolyl)hex-5-EN-1-one is a critical determinant of its physicochemical properties and, consequently, its behavior in chemical reactions and biological systems [1]. Simple substitution with an unsubstituted phenyl analog (e.g., 1-phenylhex-5-en-1-one) or an analog with a different substituent (e.g., a methoxy group) leads to quantifiable changes in key parameters such as lipophilicity (LogP) and molecular weight, which directly impact membrane permeability, solubility, and target binding [2]. The following quantitative evidence demonstrates that the p-tolyl group confers a specific profile that is not interchangeable with other aryl variants without altering the outcome of a synthetic or screening campaign [1][2].

Quantitative Differentiation of 1-(P-Tolyl)hex-5-EN-1-one from Closest Analogs for Scientific Procurement


Increased Lipophilicity (XLogP3-AA) of the p-Tolyl Analog Compared to Unsubstituted Phenyl

The para-methyl group on the phenyl ring of 1-(P-Tolyl)hex-5-EN-1-one increases its computed lipophilicity compared to the unsubstituted 1-phenylhex-5-en-1-one [1][2]. This difference is a key consideration in applications where membrane permeability or organic phase partitioning is critical.

Lipophilicity Drug Design ADME Properties Physicochemical Properties

Higher Molecular Weight and Heavy Atom Count of the p-Tolyl Derivative Relative to the Phenyl Analog

The substitution of a hydrogen atom with a methyl group on the aromatic ring results in a quantifiable increase in molecular weight and heavy atom count, differentiating 1-(P-Tolyl)hex-5-EN-1-one from its simpler phenyl analog [1][2].

Molecular Weight Physicochemical Properties Synthetic Intermediate Drug Discovery

Availability of Validated Synthetic Protocol and Full Spectral Characterization

A detailed, one-step synthetic protocol for 1-(4-methylphenyl)hex-5-en-1-one, achieving quantitative yield under adapted Vilsmeier conditions, has been published alongside comprehensive spectral characterization data [1]. This contrasts with less well-characterized analogs that lack such detailed, peer-reviewed synthetic and analytical guidance.

Synthetic Methodology Compound Characterization NMR Spectroscopy Organic Synthesis

Defined Purity Specification for Reproducible Research Procurement

A reputable vendor specifies a minimum purity of 95% for 1-(P-Tolyl)hex-5-EN-1-one (CAS 138174-24-0) and provides defined long-term storage conditions . This established commercial specification provides a baseline for experimental reproducibility that may not be uniformly defined for all close analogs.

Compound Purity Quality Control Chemical Procurement Reproducibility

Evidence-Based Research and Industrial Applications for 1-(P-Tolyl)hex-5-EN-1-one


Use as a Well-Characterized Building Block in Structure-Activity Relationship (SAR) Studies Requiring Precise Lipophilicity Control

Based on the quantitative difference in XLogP3-AA (3.4 vs 3.0) and molecular weight relative to the unsubstituted phenyl analog [1], 1-(P-Tolyl)hex-5-EN-1-one is the appropriate choice for medicinal chemistry campaigns where a specific, modest increase in lipophilicity is desired to probe SAR for cellular permeability or target engagement, without introducing other heteroatom effects. The validated synthetic and spectral data [2] further support its use in generating reliable SAR datasets.

Synthesis of Functionalized Enones and Heterocycles via a Validated Protocol

For organic synthesis laboratories, 1-(P-Tolyl)hex-5-EN-1-one offers a distinct advantage due to the availability of a peer-reviewed, one-step protocol that yields the compound in quantitative yield [2]. This established methodology reduces development time and increases confidence in the synthesis of downstream products like substituted tetralins or other cyclic compounds [2], differentiating it from analogs for which such detailed public protocols are absent.

Reproducible Procurement for Analytical Method Development and Quality Control

Analytical chemists developing methods for quantifying or detecting enones can rely on 1-(P-Tolyl)hex-5-EN-1-one due to its defined vendor purity specification (≥95%) and the availability of comprehensive reference spectral data, including 1H-, 13C-NMR, and IR [2]. This combination of quality and characterization data ensures the compound can serve as a reliable reference standard for method validation and routine analysis.

Investigating the Role of the p-Tolyl Group in Catalytic Reactions

Given the quantifiable differences in its electronic and steric properties compared to a simple phenyl group [1], 1-(P-Tolyl)hex-5-EN-1-one is a valuable substrate for mechanistic investigations in catalysis. Researchers can use this compound to probe the influence of the para-methyl substituent on reaction rates, regioselectivity, or enantioselectivity in transformations such as conjugate additions or cycloadditions involving the enone moiety.

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